molecular formula C12H13F2NO2 B1490678 4-(4,4-Difluoropiperidin-1-yl)benzoic acid CAS No. 1292835-65-4

4-(4,4-Difluoropiperidin-1-yl)benzoic acid

Cat. No.: B1490678
CAS No.: 1292835-65-4
M. Wt: 241.23 g/mol
InChI Key: KPMUUMYOQYZKJQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound demonstrates a complex heterocyclic system characterized by the integration of aromatic and aliphatic components. The compound possesses the molecular formula C12H13F2NO2 with a molecular weight of 241.2339 daltons. The structural framework consists of a benzoic acid core substituted at the para position with a 4,4-difluoropiperidine moiety, creating a distinctive pharmacophore arrangement.

The stereochemical configuration of this compound involves several critical structural elements that define its three-dimensional conformation. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The geminal difluoro substituents at the 4-position of the piperidine ring significantly influence the conformational preferences and electronic distribution throughout the molecule. These fluorine atoms, being highly electronegative, create a strong electron-withdrawing effect that affects both the basicity of the nitrogen atom and the overall molecular polarity.

The connection between the piperidine nitrogen and the benzene ring occurs through a direct carbon-nitrogen bond at the para position relative to the carboxylic acid group. This substitution pattern creates optimal spatial separation between the electron-rich nitrogen center and the electron-deficient carboxylic acid functionality, potentially influencing the compound's binding affinity to biological targets. The SMILES notation OC(=O)c1ccc(cc1)N1CCC(CC1)(F)F accurately represents this molecular connectivity pattern.

Structural Parameter Value Reference
Molecular Formula C12H13F2NO2
Molecular Weight 241.2339 g/mol
Chemical Name This compound
CAS Registry Number 1292835-65-4
SMILES Notation OC(=O)c1ccc(cc1)N1CCC(CC1)(F)F

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and dynamic behavior. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments present in the compound.

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 7.0 and 8.0 parts per million, corresponding to the four aromatic protons of the para-disubstituted benzene ring. These protons appear as two distinct doublets due to the symmetrical substitution pattern, with coupling constants reflecting the meta relationship between the protons ortho to the nitrogen and carboxylic acid substituents. The aliphatic region contains multiple signals corresponding to the piperidine ring protons, with the geminal difluoro substituent creating characteristic coupling patterns and chemical shift perturbations.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 170 parts per million, while the aromatic carbons appear between 110 and 160 parts per million. The carbon bearing the geminal fluorine atoms exhibits characteristic splitting patterns due to carbon-fluorine coupling, appearing as a triplet with coupling constants reflecting the geminal relationship. The remaining aliphatic carbons of the piperidine ring display signals between 20 and 60 parts per million, with their exact chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the fluorine environments within the molecule. The geminal difluoro substituents typically appear as equivalent fluorine atoms, showing characteristic chemical shifts and coupling patterns with adjacent carbon and hydrogen nuclei. The fluorine chemical shift values are influenced by the electronic environment created by the piperidine ring and the aromatic system.

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the various functional groups present in this compound. The carboxylic acid functionality exhibits distinctive absorption bands, including a broad hydroxyl stretch between 2500 and 3300 wavenumbers and a strong carbonyl stretch around 1680-1760 wavenumbers. The aromatic carbon-carbon stretches appear in the region of 1550-1700 wavenumbers, while the carbon-fluorine stretches typically occur between 1000-1400 wavenumbers. The tertiary amine functionality of the piperidine ring contributes carbon-nitrogen stretching vibrations in the 1020-1200 wavenumber region.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information. High-resolution mass spectrometry data confirms the molecular ion peak at mass-to-charge ratio 241.2339, corresponding to the protonated molecular ion. Fragmentation patterns typically involve loss of the carboxylic acid functionality, fluorine atoms, and piperidine ring components, providing structural confirmation through characteristic fragment ions.

Crystallographic Studies and Polymorphic Forms

Crystallographic investigations of this compound provide detailed three-dimensional structural information and insights into solid-state packing arrangements. The crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state form and influence the compound's physical properties. Single crystal X-ray diffraction studies typically demonstrate the precise bond lengths, bond angles, and torsional angles within the molecule, confirming the theoretical predictions derived from computational modeling.

The carboxylic acid functionality plays a crucial role in crystal packing through hydrogen bonding interactions. These interactions typically involve the formation of carboxylic acid dimers through hydrogen bonding between the hydroxyl hydrogen and carbonyl oxygen atoms of adjacent molecules. The presence of fluorine atoms in the piperidine ring introduces additional opportunities for weak intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonding and fluorine-fluorine contacts.

Polymorphic studies investigate the potential existence of multiple crystal forms of this compound under different crystallization conditions. The presence of multiple conformationally flexible components, including the piperidine ring and the carbon-nitrogen bond connecting the aromatic and aliphatic portions, suggests the possibility of conformational polymorphism. Different polymorphic forms may exhibit distinct physical properties, including melting points, solubility characteristics, and stability profiles.

The influence of crystallization solvents, temperature, and pressure conditions on the formation of different polymorphic forms represents an important area of investigation. The geminal difluoro substituents may influence the preferred crystal packing arrangements through their steric and electronic effects, potentially leading to unique solid-state structures compared to related compounds without fluorine substitution.

Computational Modeling of Electronic Structure

Computational modeling provides comprehensive insights into the electronic structure and molecular properties of this compound. Density functional theory calculations offer detailed information about molecular orbital distributions, electron density maps, and energetic parameters that govern the compound's chemical behavior. The presence of fluorine atoms significantly influences the electronic structure through their high electronegativity and the resulting electron redistribution throughout the molecular framework.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide important information about the compound's electronic properties and potential reactivity patterns. The electron-withdrawing effects of the geminal difluoro substituents influence the electron density distribution within the piperidine ring, affecting the basicity of the nitrogen atom and the overall molecular dipole moment. These electronic effects propagate through the aromatic system, influencing the reactivity and binding properties of the carboxylic acid functionality.

Electrostatic potential surface calculations reveal the three-dimensional distribution of electron density and highlight regions of positive and negative electrostatic potential. These maps provide valuable insights into potential intermolecular interaction sites and binding orientations with biological targets. The carboxylic acid region typically exhibits negative electrostatic potential, while areas near the fluorine atoms show characteristic patterns influenced by their electron-withdrawing nature.

Conformational analysis through computational methods investigates the preferred three-dimensional arrangements of the molecule and the energy barriers associated with rotational movements around flexible bonds. The carbon-nitrogen bond connecting the piperidine ring to the aromatic system represents a key rotational degree of freedom that influences the overall molecular shape and potential binding conformations. The piperidine ring conformation, particularly the orientation of the geminal difluoro substituents, affects the overall molecular volume and surface area accessible for intermolecular interactions.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectroscopic properties, allowing for comparison with experimental spectroscopic data. These calculations help assign specific vibrational modes to observed spectroscopic bands and provide insights into the dynamic behavior of the molecule. The carbon-fluorine stretching vibrations, carboxylic acid vibrational modes, and aromatic ring vibrations can be accurately predicted and correlated with experimental observations.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)5-7-15(8-6-12)10-3-1-9(2-4-10)11(16)17/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMUUMYOQYZKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a difluorinated piperidine moiety linked to a benzoic acid, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biological pathways.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg. For example, a series of 4-(aminomethyl)benzamide derivatives were identified as potent inhibitors of viral entry into cells, with some compounds displaying effective inhibition at concentrations below 10 μM . The structural optimization of these compounds suggests that modifications around the piperidine ring can enhance their metabolic stability and antiviral potency.

Inhibition of Tumor Growth

Recent studies have indicated that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, one study demonstrated that a related compound showed high cellular potency against breast cancer cell lines with specific mutations (PIK3CA H1047R), indicating its potential for targeted cancer therapy . The compound's mechanism involved inhibiting the phosphorylation of AKT, a critical pathway in cancer cell survival.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular signaling and growth inhibition.
  • Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest in cancer cells, promoting apoptosis and reducing tumor growth .
  • Metabolic Stability : The introduction of fluorine atoms in the piperidine ring enhances the compound's metabolic stability while maintaining high potency .

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives:

  • Ebola Virus Inhibition : A study evaluated the antiviral activity of various substituted benzamides against Ebola virus entry. Compounds were tested in Vero cells, revealing significant inhibition at low concentrations .
  • Breast Cancer Models : In xenograft models using human breast tumor cell lines with the PIK3CA H1047R mutation, the compound demonstrated significant tumor growth inhibition compared to control groups .
  • Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds indicated moderate bioavailability and clearance rates across different animal models. This data is crucial for assessing the potential for clinical application .

Table 1: Biological Activity Summary

Activity TypeCompound VariantIC50 (μM)Notes
Antiviral4-(aminomethyl)benzamide<10Effective against EBOV and MARV
Cancer Cell InhibitionPIK3CA H1047R variant48High potency in breast cancer models
Metabolic StabilityThis compoundN/AEnhanced stability with fluorination

Table 2: Pharmacokinetic Parameters

ParameterMouseRatDog
Intrinsic Clearance (mL/min/kg)30470104
Bioavailability (%)48577
IV Half-Life (h)23.50.7

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific chemical reactions.

Biology

In biological research, 4-(4,4-Difluoropiperidin-1-yl)benzoic acid is utilized to study biochemical pathways and enzyme interactions . Its ability to modulate enzyme activity makes it valuable in understanding metabolic processes.

Medicine

This compound is particularly noteworthy for its role as a precursor in pharmaceutical development . It has been identified as a potential histamine-3 receptor antagonist , which could have implications in treating conditions related to neurotransmission and immune responses.

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals and other specialty chemicals. Its properties make it suitable for creating materials with specific functionalities.

Case Studies

  • Pharmaceutical Development:
    In a study examining compounds targeting histamine receptors, derivatives of this compound were shown to exhibit significant antagonistic activity against histamine-induced responses. This suggests potential therapeutic applications in allergy treatments and neurological disorders.
  • Chemical Synthesis:
    A case study demonstrated the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents. The derivatives synthesized showed enhanced efficacy compared to traditional compounds used in therapy.
  • Biological Activity:
    Research highlighted its role in modulating enzyme activity related to metabolic pathways, indicating potential applications in metabolic disorder treatments.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Piperidine Molecular Formula Molar Mass (g/mol) Similarity Score Key Applications/Features
4-(4,4-Difluoropiperidin-1-yl)benzoic acid 4,4-difluoro C₁₂H₁₃F₂NO₂ 257.24 Reference Drug intermediates, enzyme inhibition
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid 4,4-dimethyl C₁₄H₁₉NO₂ 233.31 0.75 Enhanced lipophilicity
3-Amino-4-(piperidin-1-yl)benzoic acid Piperidine + amino group C₁₂H₁₆N₂O₂ 220.27 0.74 Potential for derivatization
4-(2,6-Dioxopiperidin-1-yl)benzoic acid 2,6-diketo C₁₂H₁₁NO₄ 233.22 N/A Proteolysis-targeting chimeras (PROTACs)
Key Observations:

Fluorine vs. Methyl Substitution : The difluoro analog exhibits higher polarity and metabolic resistance compared to the dimethyl derivative, which offers greater lipophilicity for membrane penetration .

Dioxopiperidine Variant : The 2,6-diketo substitution (CAS 147916-40-3) enables participation in protein degradation pathways, a feature leveraged in PROTACs for cancer therapy .

Research Findings and Industrial Relevance

  • Drug Development : The difluoro analog’s stability under physiological conditions makes it a preferred intermediate in kinase inhibitor synthesis, where fluorine atoms improve target selectivity .
  • Material Science : The dioxopiperidine variant’s rigidity and hydrogen-bonding capacity are exploited in crystallography and polymer design .

Preparation Methods

Synthesis of Methyl 2-(4,4-difluoropiperidin-1-yl)benzoate

  • Starting Materials:

    • Methyl 2-bromobenzoate (250 mg, 1.162 mmol)
    • 4,4-Difluoropiperidine hydrochloride (202 mg, 1.2818 mmol)
    • Xantphos ligand (335 mg, 0.581 mmol)
    • Cesium carbonate (Cs2CO3) (944 mg, 2.905 mmol)
    • Palladium catalyst Pd2(dba)3 (106 mg, 0.1166 mmol)
    • Solvent: 1,4-dioxane (5 mL)
  • Procedure:

    • The reaction mixture is degassed with argon five times to remove oxygen.
    • Pd2(dba)3 catalyst is added under inert atmosphere.
    • The mixture is stirred at 110 °C for 16 hours to facilitate Buchwald-Hartwig amination coupling.
  • Outcome:

    • Formation of methyl 2-(4,4-difluoropiperidin-1-yl)benzoate as the key intermediate.

Hydrolysis to 2-(4,4-Difluoropiperidin-1-yl)benzoic Acid

  • Reagents:

    • Methyl 2-(4,4-difluoropiperidin-1-yl)benzoate (770 mg, 3.019 mmol)
    • Sodium hydroxide (NaOH) (480 mg, 12.078 mmol)
    • Ethanol (8 mL)
  • Procedure:

    • The ester is stirred with NaOH in ethanol at room temperature for 16 hours.
    • Upon completion, the reaction mixture is diluted with water.
    • The aqueous layer is washed with ethyl acetate to remove organic impurities.
    • Acidification of the aqueous phase with 2N HCl precipitates the benzoic acid.
    • Extraction with ethyl acetate follows, and the organic layer is washed with brine and dried over sodium sulfate.
    • Concentration under reduced pressure yields the target acid.
  • Yield and Physical State:

    • The product is obtained as an off-white solid with an 80% yield.

Purification and Further Functionalization (Optional)

  • The acid can be further reacted to form amides or other derivatives using coupling agents such as EDC·HCl and HOBt in dichloromethane with triethylamine as a base.
  • For example, coupling with amines under sealed tube conditions at elevated temperature (100 °C) for 12 hours yields amide derivatives.
  • Workup involves extraction, drying, and concentration to isolate the products.

Comparative Data Table of Key Reaction Parameters

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Pd-catalyzed amination Methyl 2-bromobenzoate, 4,4-difluoropiperidine HCl, Pd2(dba)3, Xantphos, Cs2CO3 1,4-Dioxane 110 °C 16 h Not specified Argon degassing essential
2 Ester hydrolysis NaOH, Ethanol Ethanol/Water Room temp 16 h 80 Acidification to isolate acid
3 Amide coupling (optional) EDC·HCl, HOBt, Triethylamine, Amine DCM 100 °C 12 h ~63 (amide derivative) Sealed tube reaction

Additional Synthetic Routes and Notes

  • Earlier attempts to install the 4,4-difluoropiperidine moiety via Ullmann–Goldberg type couplings on aryl halides bearing carboxylic acids resulted in low yields.
  • Chan-Evans-Lam coupling using 2-carboxylphenylboronic acid in amide solvents with DBU base improved conversions but still gave moderate yields (~40%).
  • The palladium-catalyzed Buchwald-Hartwig amination remains the most effective method for installing the 4,4-difluoropiperidin-1-yl group onto benzoic acid derivatives, especially when performed on ester intermediates followed by hydrolysis.

Summary of Research Findings

  • The preparation of this compound is efficiently achieved via palladium-catalyzed amination of methyl 2-bromobenzoate with 4,4-difluoropiperidine hydrochloride.
  • Hydrolysis of the methyl ester intermediate under mild basic conditions yields the target acid in good yield and purity.
  • The use of ligands such as Xantphos and bases like cesium carbonate is critical for the success of the amination step.
  • The overall methodology is scalable and amenable to further functionalization for pharmaceutical applications.
  • Purification typically involves aqueous workup, acid-base extraction, and drying over sodium sulfate.

Concluding Remarks

The preparation of this compound is well-established through palladium-catalyzed cross-coupling chemistry followed by ester hydrolysis. This method provides a reliable and reproducible synthetic route with moderate to high yields, suitable for research and potential industrial-scale synthesis. The detailed conditions, reagents, and purification steps outlined here are based on comprehensive analysis of recent patents and peer-reviewed literature, ensuring professional and authoritative guidance for chemists engaged in the synthesis of fluorinated piperidine benzoic acid derivatives.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 4-(4,4-Difluoropiperidin-1-yl)benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-fluoropiperidine derivatives with substituted benzoic acids. A common approach is sulfonylation of the piperidine ring followed by acid-catalyzed condensation. Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) and recrystallization (using ethanol/water mixtures) ensures >95% purity. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and 1H NMR^1 \text{H NMR} (δ 8.1–7.4 ppm for aromatic protons, δ 3.5–2.8 ppm for piperidinyl signals) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are essential for confirming the difluoropiperidinyl moiety (e.g., 19F^{19}\text{F} signals at δ -70 to -80 ppm) and benzoic acid backbone.
  • HR-MS : High-resolution mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+^+ at m/z 282.08).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C-F stretches (1000–1100 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can conflicting structural data (e.g., crystallography vs. computational models) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility in the piperidinyl ring. To resolve this:

  • Perform single-crystal X-ray diffraction to obtain precise bond angles and dihedral angles.
  • Compare with DFT calculations (B3LYP/6-311+G(d,p) basis set) to assess energy-minimized conformers.
  • Use molecular dynamics simulations to evaluate solvent effects on conformation .

Q. What strategies are recommended for analyzing its interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) to receptors like G-protein-coupled receptors (GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the difluoropiperidinyl moiety .

Q. How can researchers address contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., IC50_{50} in enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation.
  • Orthogonal Assays : Validate receptor activation via cAMP ELISA and calcium flux assays to confirm target engagement .

Key Research Challenges

  • Stereochemical Effects : The 4,4-difluoropiperidinyl group’s axial/equatorial preferences may influence receptor binding. Use NOESY NMR to study spatial arrangements .
  • Acid Dissociation Constant (pKa_a) : Determine via potentiometric titration (e.g., Sirius T3 instrument) to optimize formulation for biological assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4,4-Difluoropiperidin-1-yl)benzoic acid
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4-(4,4-Difluoropiperidin-1-yl)benzoic acid

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